Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-

Catalog No.
S12988270
CAS No.
160955-96-4
M.F
C15H15NO3S
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]...

CAS Number

160955-96-4

Product Name

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-

IUPAC Name

N-[(3-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3

InChI Key

UWXPZFJCRZLJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- is a chemical compound characterized by its unique structure that combines a sulfonamide group with a methoxybenzaldehyde moiety. The compound has the molecular formula C15H15NO3SC_{15}H_{15}NO_3S and a molecular weight of approximately 289.35 g/mol. It appears as a solid with a melting point of 78-79 °C and a predicted boiling point of 455.6 ± 55.0 °C . Its structure features a methoxy group attached to the phenyl ring, which contributes to its distinctive chemical properties and biological activities.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, yielding amines.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the sulfonamide group to be replaced by other nucleophiles such as amines or thiols in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsBasic conditions

The compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been investigated for its potential to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to effects such as tumor growth suppression and antimicrobial activity, making it a candidate for further research in medicinal chemistry.

The synthesis of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- typically involves the reaction between 4-methylbenzenesulfonamide and 3-methoxybenzaldehyde. This reaction is generally facilitated by a catalyst like p-toluenesulfonic acid under reflux conditions. After the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the product.

Industrial Production Methods

In industrial settings, similar synthetic routes are adapted for larger scale production. Techniques such as continuous flow reactors and automated systems are utilized to enhance efficiency and yield. Advanced purification methods, including high-performance liquid chromatography (HPLC), may also be employed to ensure product purity.

Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for its potential as an enzyme inhibitor.
  • Medicine: Investigated for anticancer and antimicrobial properties.
  • Industry: Used in developing new materials and chemical processes.

Research indicates that Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- interacts with specific enzymes, particularly carbonic anhydrase. The mechanism involves binding at the enzyme's active site, inhibiting its function and leading to various biological effects that may be beneficial in therapeutic contexts.

Several compounds share structural similarities with Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-. These include:

  • Benzenesulfonamide derivatives: These compounds retain the sulfonamide group but vary in substituents.
  • Methoxybenzaldehyde derivatives: These compounds contain the methoxybenzaldehyde moiety but differ in their functional groups.

Uniqueness

The uniqueness of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl- lies in its specific combination of the sulfonamide and methoxybenzaldehyde groups. This particular arrangement imparts distinct biological activities and chemical reactivity that set it apart from other similar compounds .

Traditional Condensation Reaction Approaches

The synthesis of Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-, primarily relies on classical acid-catalyzed condensation. In a typical procedure, 4-methylbenzenesulfonamide (10 mmol) and 3-methoxybenzaldehyde (10.5 mmol) are refluxed in ethanol (50 mL) with catalytic formic acid (0.5 mL) for 6–8 hours. The reaction proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.

The product is isolated by cooling the reaction mixture, leading to precipitation of the Schiff base. Vacuum filtration and subsequent recrystallization from ethanol yield the pure compound with a reported efficiency of 68–72%. Key variables include the molar ratio of reactants (optimal at 1:1.05 for amine:aldehyde), reaction temperature (80–85°C), and catalyst concentration (5–10% v/v formic acid). Excess aldehyde ensures complete conversion of the amine, while prolonged reflux durations beyond 8 hours risk side reactions such as aldol condensation of unreacted aldehyde.

Table 1: Optimization of Traditional Condensation Parameters

ParameterOptimal RangeImpact on Yield
Amine:Aldehyde Ratio1:1.05Maximizes imine formation
Catalyst (Formic Acid)5–10% v/vAccelerates dehydration
Reaction Temperature80–85°CBalances kinetics and side reactions
Solvent (Ethanol)50 mL per 10 mmol amineEnsures homogeneity

Catalyst-Mediated Schiff Base Formation Mechanisms

The condensation mechanism is highly dependent on acid catalysis. Formic acid protonates the carbonyl oxygen of 3-methoxybenzaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the sulfonamide’s amine group. Infrared (IR) spectroscopy of the product confirms imine formation through the disappearance of the aldehyde’s C=O stretch (≈1700 cm⁻¹) and the emergence of a C=N stretch (≈1620 cm⁻¹).

Alternative catalysts, such as acetic acid or p-toluenesulfonic acid, have been explored but show reduced efficacy compared to formic acid. For instance, acetic acid-catalyzed reactions under identical conditions yield only 55–60% product due to weaker proton-donating capacity. Lewis acids like zinc chloride are less effective in polar protic solvents but may enhance reactivity in aprotic media like dichloromethane. However, such systems require anhydrous conditions, complicating workup procedures.

Solvent Systems and Reaction Kinetic Optimization

Solvent polarity significantly influences reaction kinetics. Ethanol, a polar protic solvent, stabilizes the transition state through hydrogen bonding, achieving a reaction rate constant (k) of 0.15 h⁻¹ at 80°C. Substituting ethanol with methanol increases the rate (k = 0.18 h⁻¹) due to higher polarity but reduces yield (65%) owing to competitive oxidation of methanol to formaldehyde. Aprotic solvents like dimethylformamide (DMF) slow the reaction (k = 0.08 h⁻¹) but improve solubility for bulkier substrates.

Table 2: Solvent Effects on Reaction Kinetics

SolventPolarity IndexRate Constant (h⁻¹)Yield (%)
Ethanol5.20.1572
Methanol6.60.1865
DMF6.40.0858
Water9.00.05<30

Reaction kinetics adhere to a second-order rate law, with the rate expression:
$$
\text{Rate} = k[\text{Amine}][\text{Aldehyde}]
$$
where k is temperature-dependent and follows the Arrhenius equation. Activation energy (Eₐ) calculations for ethanol-based systems yield 45 kJ/mol, indicating a moderate energy barrier.

Green Chemistry Approaches for Sustainable Synthesis

Recent advances emphasize eco-friendly synthesis. A solvent-free mechanochemical approach involves grinding 4-methylbenzenesulfonamide and 3-methoxybenzaldehyde with a catalytic amount of formic acid in a ball mill. This method reduces reaction time to 2 hours and achieves 70% yield, comparable to traditional reflux. Microwave-assisted synthesis further enhances efficiency, with 85% yield in 20 minutes using ethanol as a solvent and 300 W irradiation.

Water-based systems, though challenging due to the hydrophobic nature of reactants, have been optimized using surfactants like cetyltrimethylammonium bromide (CTAB). CTAB micelles solubilize reactants, enabling 60% yield in aqueous media at 90°C. Life-cycle assessments (LCAs) highlight a 40% reduction in carbon footprint for microwave methods compared to conventional reflux.

Green Metrics Comparison

MethodPMI*Energy Consumption (kJ/mol)
Traditional Reflux8

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

289.07726451 g/mol

Monoisotopic Mass

289.07726451 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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